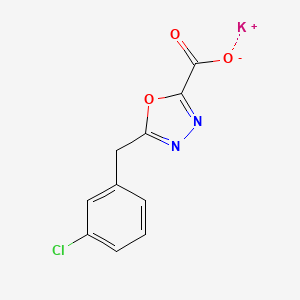

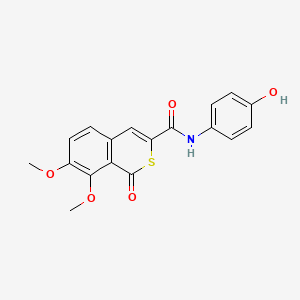

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of interest due to their potential biological activities and their use in various chemical reactions. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the chlorobenzyl group suggests potential reactivity and interaction with various chemical agents.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles can be achieved through various methods. One such method involves the reaction of 2-chloro derivatives with amines or hydrazines to prepare 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles. These compounds can further react with carbon disulphide and alcoholic potassium hydroxide to yield 1,2,4-triazole derivatives . Another approach for synthesizing 1,2,4-oxadiazoles is the one-pot condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, which yields mono-, bis-, and tris-oxadiazoles in moderate to excellent yields .

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole compounds has been determined using single-crystal X-ray analysis. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of related compounds, has been elucidated, revealing a triclinic crystal system with specific bond angles and distances . This information is crucial for understanding the reactivity and interaction of the oxadiazole ring with other molecules.

Chemical Reactions Analysis

1,3,4-oxadiazoles can participate in various chemical reactions due to their reactive nature. The presence of the oxadiazole ring allows for interactions with amines, hydrazines, and other nucleophilic agents, leading to the formation of new compounds with potential biological activity . The reactivity of the chlorobenzyl group in Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can also be explored in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles are influenced by their molecular structure. The crystallography of related compounds provides insights into their stability, solubility, and potential intermolecular interactions. For instance, the coordination of potassium ions in a complex with a related compound shows a distorted square-bipyramidal geometry, which could affect the solubility and reactivity of the compound . The hydrogen bonding network and the presence of water molecules in the crystal structure can also impact the physical properties of these compounds.

科学的研究の応用

Synthesis and Biological Applications

Antimicrobial Activity : The synthesis of novel 5-aryl-1,3,4-oxadiazole derivatives, including structures similar to Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, has been explored for their antimicrobial properties. Ates et al. (1998) synthesized a series of these derivatives, finding weak activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating a potential application in developing antimicrobial agents (Ates et al., 1998).

Cytotoxic Activity : Research into the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes under solvent-free conditions by Barros et al. (2014) revealed the antiproliferative activities of these compounds against human cell lines, suggesting their potential in cancer research (Barros et al., 2014).

Material Science and Energetic Materials

Energetic Materials : The energetic potential of 1,2,4-oxadiazole derivatives has been studied by Yan et al. (2017), who synthesized a series of energetic compounds derived from 1,2,4-oxadiazole, demonstrating their high detonation performances and potential as primary explosives. This research highlights the application of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate related compounds in the development of new energetic materials (Yan et al., 2017).

Synthesis Techniques and Methodologies

Synthesis Methodologies : The study by Rostamizadeh et al. (2010) on the clean one-pot synthesis of 1,2,4-oxadiazoles under solvent-free conditions using microwave irradiation and potassium fluoride as a catalyst provides insights into efficient synthesis methods for compounds including Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, emphasizing the advantages of using potassium fluoride as a solid support (Rostamizadeh et al., 2010).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes recommendations for safe handling and storage of the compound.

将来の方向性

This could involve potential applications of the compound, areas for further research, or ways that the compound’s synthesis could be improved.

特性

IUPAC Name |

potassium;5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3.K/c11-7-3-1-2-6(4-7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLMCKOYQSRWTL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClKN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)